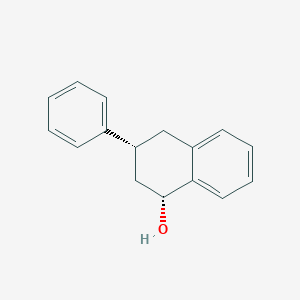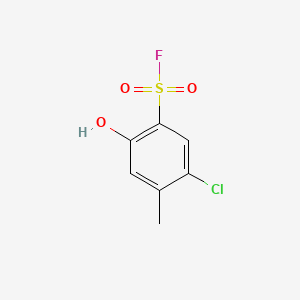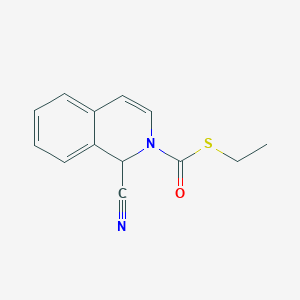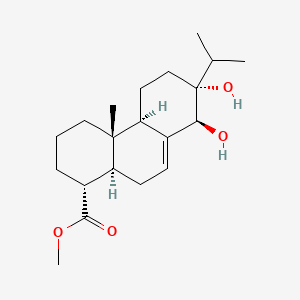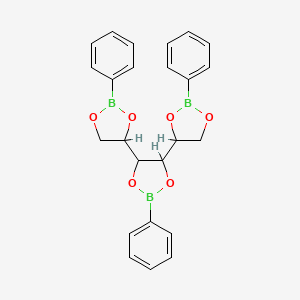
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. Boron compounds are known for their unique chemical properties, which make them valuable in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with appropriate diol compounds under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification steps such as distillation, recrystallization, and chromatography are crucial to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atoms with various molecular targets. In organic synthesis, the boron centers facilitate the formation of carbon-boron bonds, which can be further transformed into other functional groups. In medicinal applications, the compound’s boron atoms can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in similar applications.
Bis(pinacolato)diboron: Another boron reagent commonly used in organic synthesis.
Boronic Esters: A class of compounds with similar reactivity and applications.
Uniqueness
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane is unique due to its multiple boron centers and the presence of dioxaborolane rings, which provide distinct reactivity and stability compared to other boron compounds. This makes it particularly valuable in complex organic transformations and advanced material synthesis.
Properties
CAS No. |
6638-75-1 |
|---|---|
Molecular Formula |
C24H23B3O6 |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H23B3O6/c1-4-10-18(11-5-1)25-28-16-21(30-25)23-24(33-27(32-23)20-14-8-3-9-15-20)22-17-29-26(31-22)19-12-6-2-7-13-19/h1-15,21-24H,16-17H2 |
InChI Key |
SJBOHRFCOHUSSF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)C2C(OB(O2)C3=CC=CC=C3)C4COB(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


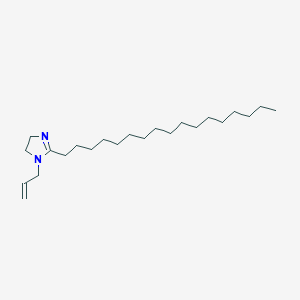
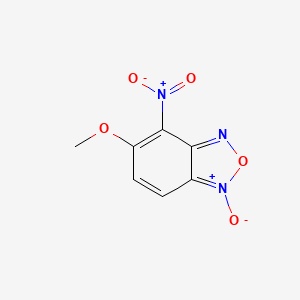
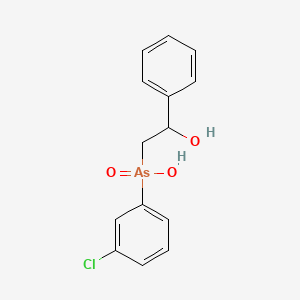
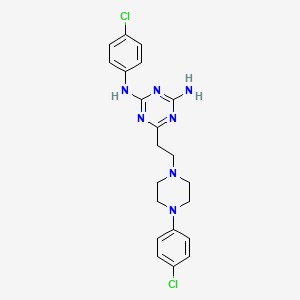
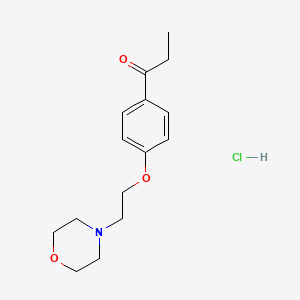
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
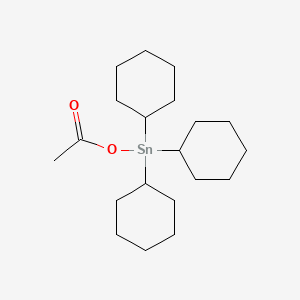
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
